molecular formula C15H16O3 B13400912 Methyl 3-(6-methoxynaphthalen-2-yl)propanoate

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B13400912
M. Wt: 244.28 g/mol
InChI Key: NKQBXBCUVHDTNK-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is primarily used as a pharmaceutical impurity standard and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification of (S)-Naproxen with methanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-methoxynaphthalen-2-yl)propanoate is related to its parent compound, naproxen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The esterification of naproxen to form this compound may alter its pharmacokinetic properties, potentially reducing gastrointestinal side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate is unique due to its specific esterification, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. Its use as a pharmaceutical impurity standard also highlights its importance in quality control and analytical applications .

Properties

IUPAC Name

methyl 3-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3,5-7,9-10H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQBXBCUVHDTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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